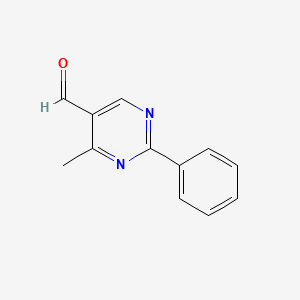
4-Methyl-2-phenylpyrimidine-5-carbaldehyde
Vue d'ensemble
Description
4-Methyl-2-phenylpyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C12H10N2O . Its molecular weight is approximately 198.22 g/mol. The IUPAC name for this compound is 4-methyl-2-phenyl-5-pyrimidinecarbaldehyde .
Molecular Structure Analysis
The SMILES notation for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde isCC1=NC(=NC=C1C=O)C1=CC=CC=C1 . This notation provides a way to represent the structure of the molecule in a text format. Relevant Papers Unfortunately, the search results do not provide specific papers related to 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. For a comprehensive review, it’s recommended to conduct a literature search in scientific databases using the compound’s name or CAS number (342405-36-1) .
Applications De Recherche Scientifique
1. Antimicrobial and Antiviral Properties
- Summary of Application: Pyrimidine compounds, synthesized through the Biginelli reaction, have been intensively studied due to their therapeutic properties. These include acting as calcium channel blockers, anticancer, antiviral, antimicrobial, anti-inflammatory, or antioxidant compounds .
- Methods of Application: The Biginelli synthesis mediates the production of these pyrimidine compounds. This involves a simple one-pot condensation reaction of an aromatic aldehyde, urea, and ethyl acetoacetate in an ethanol solution .
- Results or Outcomes: The resulting compounds have shown promising results in combating antimicrobial resistance, which was a top priority for global public health before the start of the COVID-19 pandemic .
2. Fluorescent Protein Research
- Summary of Application: Fluorescent proteins (FPs) have rich fluorescence spectra and photochemical properties that have promoted widespread biological research applications. Antibodies targeting FPs have emerged with the continuous development of FPs .
- Methods of Application: The antibodies, specifically nanobodies, are entirely composed of the variable domain of a heavy-chain antibody. These small and stable nanobodies can be expressed and functional in living cells .
- Results or Outcomes: Nanobodies targeting FPs have advanced applications and have proven valuable in biological research .
Propriétés
IUPAC Name |
4-methyl-2-phenylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9-11(8-15)7-13-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWWVHHCAGDAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380143 | |
| Record name | 4-methyl-2-phenylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenylpyrimidine-5-carbaldehyde | |
CAS RN |
342405-36-1 | |
| Record name | 4-methyl-2-phenylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



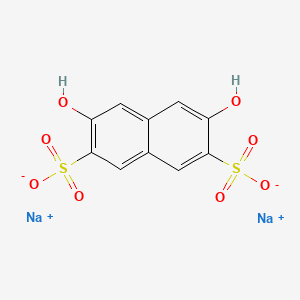

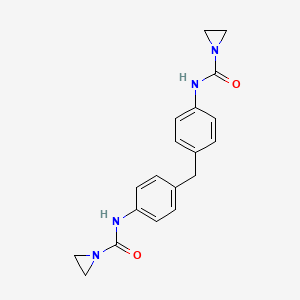
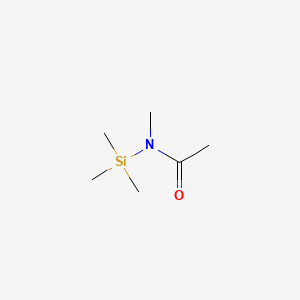
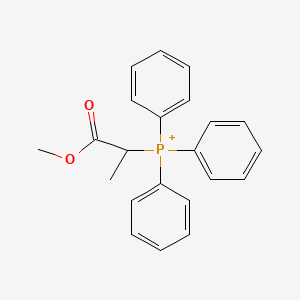
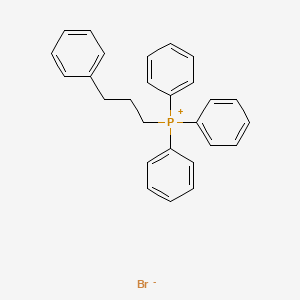


![6-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1585618.png)
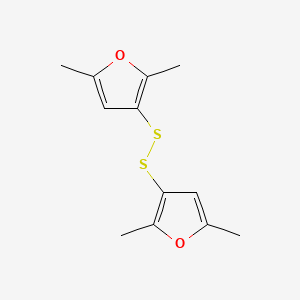
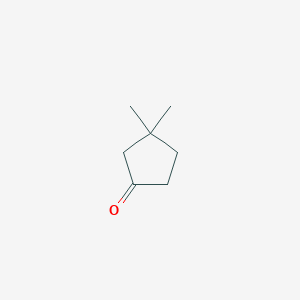
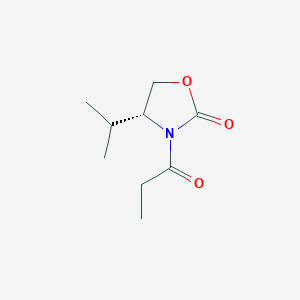
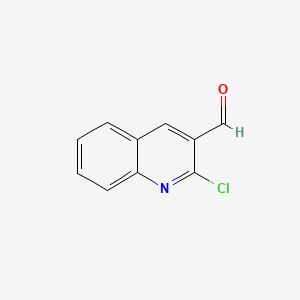
![3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1585624.png)